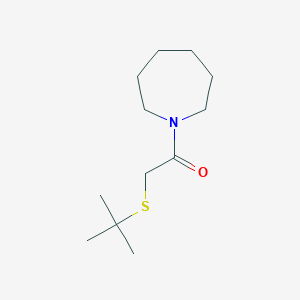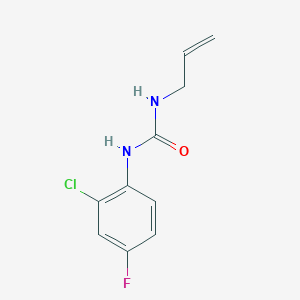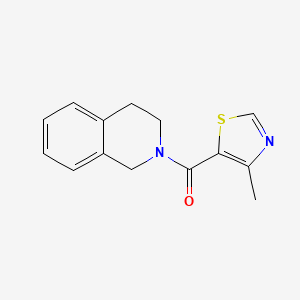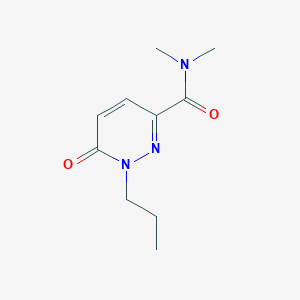![molecular formula C13H19ClN2O3S B7512448 N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide, also known as N-(2-chloro-6-methylphenyl)-2-(4-morpholinyl)ethyl-N-methyl-2-[(sulfonamido) methyl]acetamide, is a chemical compound that has recently gained attention in scientific research. This compound is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which is a molecular chaperone that plays an important role in the folding and stabilization of many proteins involved in cancer development and progression.
Wirkmechanismus
The mechanism of action of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide involves the binding of the compound to the ATP-binding pocket of Hsp90. This binding prevents the conformational changes that are necessary for the stabilization of many oncogenic proteins, leading to their degradation by the proteasome. This degradation results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide has been shown to have potent anticancer activity in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In vivo studies have shown that N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide can inhibit tumor growth in mouse models of breast and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide in lab experiments is its potency and selectivity for Hsp90 inhibition. This compound has been shown to be more potent than other Hsp90 inhibitors, such as geldanamycin and its derivatives. Another advantage is its low toxicity, as it has been shown to be well-tolerated in animal studies. However, one limitation is its poor solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide. One direction is the development of more potent and selective Hsp90 inhibitors based on the structure of this compound. Another direction is the investigation of the combination of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide with other anticancer agents, such as chemotherapy drugs or other targeted therapies. Additionally, the use of this compound in combination with immunotherapy is another promising direction for future research. Finally, the identification of biomarkers that can predict the response to N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide treatment is another important area of research.
Synthesemethoden
The synthesis method of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide involves several steps. The first step is the reaction of 2-chloro-6-methylphenyl isocyanate with N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamidemethyl-2-(sulfonamido)methylacetamide in the presence of a base to form an intermediate. This intermediate is then reacted with morpholine in the presence of a catalyst to yield the final product, N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide. The purity of the final product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide has been extensively studied for its potential use as an anticancer agent. As mentioned earlier, this compound inhibits Hsp90, a protein that is overexpressed in many types of cancer cells and is involved in the stabilization of many oncogenic proteins. By inhibiting Hsp90, N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide can induce the degradation of these oncogenic proteins and thus inhibit cancer cell growth and survival.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-20(17,18)15-10-13(16-6-8-19-9-7-16)11-4-2-3-5-12(11)14/h2-5,13,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUCFPQJEGAPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=CC=C1Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)








